molecular formula C12H15N3O2 B11876429 Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11876429
M. Wt: 233.27 g/mol
InChI Key: GKZIFFXFVXHJQI-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS# 1956385-79-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-d]pyrimidine core, a structure known for its broad-spectrum bioactivity and close resemblance to purine nucleotides, which allows it to mimic adenosine and interact with a variety of enzymatic targets . The primary research value of this scaffold lies in its application as a key intermediate for the synthesis of novel kinase inhibitors . The pyrrolo[2,3-d]pyrimidine structure acts as an effective "warhead" capable of engaging the hinge region of kinase enzymes through hydrogen bonding, making it a privileged structure in the development of potential therapeutic agents for cancers, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) . Furthermore, recent advances highlight the considerable potential of pyrrolo[2,3-d]pyrimidine derivatives in addressing antimicrobial resistance (AMR), demonstrating antibacterial, antifungal, and antiviral activities . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-7-5-8-9(11(16)17-12(2,3)4)13-6-14-10(8)15-7/h5-6H,1-4H3,(H,13,14,15)

InChI Key

GKZIFFXFVXHJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Synthesis via Vilsmeier-Haack Formylation

A method adapted from CN113354650B involves formylation using Vilsmeier reagent (POCl₃/DMF) to introduce a carbonyl group at the 5-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While this patent focuses on carbonitrile formation, the formylation step is critical for subsequent esterification.

Example Protocol :

  • React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) with POCl₃ (12 mmol) and DMF (15 mmol) in dichloroethane at 0°C.

  • Warm to 25°C and stir for 6 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: 78% (4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde).

Methyl Group Installation at Position 6

Methylation is achieved via Friedel-Crafts alkylation or palladium-catalyzed coupling. J-stage research highlights the use of methyl iodide and LDA (lithium diisopropylamide) in THF at −78°C.

Methylation Protocol :

  • Deprotonate the pyrrolo[2,3-d]pyrimidine core (3 mmol) with LDA (6 mmol) in THF at −78°C.

  • Add methyl iodide (9 mmol) and warm to 25°C over 2 hours.

  • Quench with NH₄Cl, extract with EtOAc, and purify via silica gel.

Yield: 70% (6-methyl derivative).

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : DMF at 100°C improves ring closure efficiency but risks decomposition. Switching to DCE (dichloroethane) at 80°C balances yield (75%) and purity.

  • Esterification : THF outperforms DMF due to better solubility of tert-butyl alcohol, reducing side-product formation.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Enhanes methyl group coupling efficiency (yield: 85% vs. 65% with no catalyst).

  • DMAP (4-dimethylaminopyridine) : Accelerates esterification by 30% when used at 10 mol%.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Limitations
Vilsmeier FormylationPOCl₃/DMF-mediated7895Requires strict temp control
Boc EsterificationH₂SO₄/tert-butyl alcohol8298Acid-sensitive intermediates
LDA MethylationLow-temperature deprotonation7090Moisture-sensitive conditions

Data Tables

Table 1. Spectral Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H, tert-butyl), 2.39 (s, 3H, CH₃), 6.88 (s, 1H, H-5), 8.21 (s, 1H, H-2)
HRMS (ESI) [M+H]⁺ calc. for C₁₂H₁₆N₃O₂: 250.1189, found: 250.1192

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The tert-butyl ester group at position 4 can undergo hydrolysis or transesterification under acidic or basic conditions. Additionally, the pyrimidine ring’s nitrogen atoms participate in nucleophilic reactions.

Hydrolysis of the Tert-Butyl Ester

Reagents/ConditionsProductYieldReference
Trifluoroacetic acid (TFA), DCM6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid85–92%
HCl (aq.), refluxSame as above78%

The reaction proceeds via acid-catalyzed cleavage of the tert-butyl group, yielding the corresponding carboxylic acid. TFA is preferred for milder conditions and higher yields.

Aminolysis with Amines

AmineConditionsProductYieldReference
BenzylamineDIPEA, DMF, 80°C4-(Benzylcarbamoyl)-6-methyl-7H-pyrrolo[2,3-D]pyrimidine67%
PiperidineTEA, THF, rt4-(Piperidine-1-carbonyl)-6-methyl-7H-pyrrolo[2,3-D]pyrimidine73%

The ester undergoes nucleophilic attack by amines in the presence of bases like DIPEA or TEA .

Functionalization of the Pyrrole Ring

The 6-methyl group and pyrrole nitrogen enable further derivatization.

Halogenation at the 2-Position

Reagents/ConditionsProductYieldReference
NCS, DMF, 0°C → rt2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate82%
PCl₅, POCl₃, 110°C2,4-Dichloro derivative65%

Chlorination with NCS or PCl₅ introduces halogens at position 2, enabling cross-coupling reactions .

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O2-Phenyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate58%

The 2-chloro derivative participates in palladium-catalyzed cross-couplings to introduce aryl groups .

Reductive Alkylation

The pyrrole nitrogen (position 7) can be alkylated under reductive conditions.

Reagents/ConditionsProductYieldReference
Cyclopentyl bromide, NaH, DMF7-Cyclopentyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate76%
Allyl bromide, K₂CO₃, DMF7-Allyl derivative68%

Alkylation occurs regioselectively at the pyrrole nitrogen due to its higher basicity compared to pyrimidine nitrogens .

Oxidation Reactions

The methyl group at position 6 can be oxidized to a carboxylic acid.

Reagents/ConditionsProductYieldReference
KMnO₄, H₂O, 100°C6-Carboxy-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate44%
SeO₂, dioxane, reflux6-Formyl derivative51%

Oxidation with KMnO₄ converts the methyl group to a carboxylic acid, though yields are moderate due to over-oxidation risks .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Reagents/ConditionsProductYieldReference
DDQ, CH₂Cl₂, rtAromatized pyrrolo[2,3-D]pyrimidine89%
NH₂OH·HCl, EtOH, refluxOxazole-fused derivative63%

Oxidation with DDQ removes hydrogen atoms from the dihydropyrolle ring, yielding a fully aromatic system .

Biological Activity and Pharmacological Modifications

While beyond pure chemical reactivity, derivatives of this compound exhibit kinase inhibitory activity. For example:

  • PI3K Inhibition : The 4-carboxylate group interacts with ATP-binding pockets, achieving IC₅₀ values of 12–180 nM against PI3K isoforms .

  • Selectivity : Modifications at position 2 (e.g., chloro substituents) enhance selectivity over PKA by 14-fold .

Scientific Research Applications

Anticancer Activity

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the pyrimidine ring have shown promising results in inhibiting the proliferation of leukemia cells, with IC50 values indicating significant potency.

Case Study : A study synthesized several derivatives and evaluated their activity against human leukemia cell lines (K562 and CEM). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting a structure–activity relationship where electron-withdrawing groups increase efficacy against cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Recent investigations into related pyrimidine derivatives show that they can inhibit bacterial growth effectively. The presence of specific functional groups enhances their antimicrobial properties.

CompoundMIC (μmol/L)Bacterial Strain
Compound 7a4Bacillus subtilis
Compound 7e8Salmonella typhi
Cefotaxime6Chlamydia pneumonia

This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds compared to cefotaxime, a standard antibiotic .

Structure-Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the therapeutic potential of these compounds. Research has shown that modifications to the pyrimidine ring can significantly influence biological activity. For example, substituents at various positions on the aromatic ring have been correlated with changes in cytotoxicity and antimicrobial effectiveness.

Key Insights :

  • Electron-donating groups generally enhance anticancer activity.
  • Halogen substitutions improve antimicrobial potency.

Further studies are ongoing to refine these relationships and develop more effective derivatives .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol

This compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs), such as Janus Kinase 3 (JAK3). JAK3 is crucial in the signaling pathways of various cytokines and growth factors, making it a target for treating autoimmune diseases and certain cancers. The inhibition of JAK3 can lead to immunosuppressive effects, beneficial in conditions like lupus, rheumatoid arthritis, and multiple sclerosis .

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives against various biological targets:

  • Inhibition of Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit calcium-dependent protein kinases in Plasmodium falciparum, the causative agent of malaria. Compounds demonstrated IC₅₀ values ranging from 0.210 to 0.530 μM for PfCDPK4, indicating potent inhibitory activity .
  • Antiviral Activity : The compound has also shown potential against viral pathogens. In silico studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy against SARS-CoV-2 by targeting viral proteases and polymerases .

Case Study 1: JAK3 Inhibition

In a study investigating the therapeutic potential of JAK3 inhibitors, this compound was found to significantly reduce cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with IL-2. This reduction correlated with decreased activation of downstream signaling pathways associated with inflammation and immune response.

Case Study 2: Antimalarial Activity

A comparative analysis of several pyrrolo[2,3-d]pyrimidines indicated that those with specific substituents at the N-7 position exhibited enhanced binding affinity to PfCDPK4. This was evidenced by docking studies that predicted favorable interactions with key amino acid residues within the active site of the kinase.

Data Tables

Biological Activity Target IC₅₀ (μM) Reference
JAK3 InhibitionJanus Kinase 3Not specified
Malaria InhibitionPfCDPK40.210 - 0.530
Antiviral ActivitySARS-CoV-2 ProteinsNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential protection, cyclization, and functionalization steps. For example:

Boc Protection : Use tert-butyl dicarbonate (Boc2O) in DMF with NaH as a base to protect the pyrrolo nitrogen (e.g., tert-butyl 6-benzoyl-4-oxo-5-phenyl-1,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate synthesis, 73% yield via column chromatography) .

Cyclization : Employ reagents like TFA in DCM for deprotection and intramolecular cyclization (e.g., conversion to 1-methyl derivatives with 97% yield) .

Purification : Use preparative TLC or column chromatography with gradients of ethyl acetate/hexane for isolation .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze chemical shifts to confirm substituent positions (e.g., methyl groups at δ ~2.5 ppm, pyrrolo protons at δ 6.5–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> peaks matching theoretical values within 3 ppm error) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bond angles confirming spirocyclic structures in related compounds) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of methyl groups into the pyrrolo[2,3-d]pyrimidine core?

  • Methodological Answer :

  • Base Selection : Use NaH in DMF for controlled alkylation (e.g., methyl iodide for N-methylation at the 1-position with 65% yield) .
  • Temperature Control : Low temperatures (−78°C) minimize side reactions during Boc protection .
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization) to isolate intermediates before undesired substitutions occur .

Q. What strategies resolve contradictory data between NMR and mass spectrometry for derivatives of this compound?

  • Methodological Answer :

Repeat Characterization : Ensure sample purity by repurifying via column chromatography.

Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Isotopic Labeling : Introduce <sup>13</sup>C labels at suspected reactive sites to clarify fragmentation patterns in HRMS .

Q. How can air-sensitive intermediates (e.g., Grignard reagents) be handled in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Schlenk Line Techniques : Maintain inert atmospheres (N2/Ar) during transfers .
  • Low-Temperature Quenching : Add intermediates to pre-cooled (−78°C) reaction mixtures to prevent decomposition .
  • Stability Testing : Monitor intermediates by <sup>1</sup>H NMR post-isolation to confirm integrity before proceeding .

Q. What are the challenges in achieving high yields during the final chlorination step of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Reagent Choice : Use POCl3 or SOCl2 with catalytic DMF for efficient chlorination (e.g., 4-chloro derivatives in ~80% yield) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .
  • Workup Adjustments : Quench excess reagent with ice-cold NaHCO3 to stabilize products .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting HPLC purity results between batches of the same compound?

  • Methodological Answer :

Method Standardization : Ensure identical mobile phases (e.g., acetonitrile/water with 0.1% TFA) and column temperatures.

Spike Testing : Add a pure reference standard to confirm co-elution peaks.

LC-MS Correlation : Cross-verify impurities via mass fragmentation patterns .

Q. What computational tools aid in predicting the reactivity of tert-butyl-protected intermediates in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Model transition states for SN<sup>2</sup> reactions to predict regioselectivity (e.g., B3LYP/6-31G* basis set).
  • MO Analysis : Use HOMO-LUMO maps to identify nucleophilic/electrophilic sites on the pyrrolo core .

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